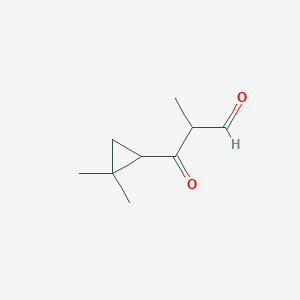

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal

Beschreibung

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal is a cyclopropane-containing aldehyde with a ketone group and a methyl substituent. Its structure features a strained cyclopropane ring substituted with two methyl groups at the 2-position, a methyl branch at the 2-position of the propanal chain, and a reactive aldehyde moiety.

Eigenschaften

Molekularformel |

C9H14O2 |

|---|---|

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanal |

InChI |

InChI=1S/C9H14O2/c1-6(5-10)8(11)7-4-9(7,2)3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

ZEYRDMYTQLVSGL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C=O)C(=O)C1CC1(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal typically involves the reaction of 2,2-dimethylcyclopropyl ketone with appropriate aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of dimethyl amino pyridine as a reagent has been reported in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxopropanal group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate (4bc) Structure: Cyclopropane ring, ketone, ester group, and a benzyl substituent. Key Differences: Replaces the aldehyde group with an ester and introduces a bulky 2-methylbenzyl substituent. Synthetic Relevance: Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate using LiCl and DIPEA in THF .

Methyl 3-Cyclopropyl-3-oxopropanoate Structure: Cyclopropane ring, ketone, and methyl ester. Key Differences: Lacks the aldehyde and methyl branches present in the target compound. Commercial Availability: Purity ≥97% (GC), priced at \$807.11/50 gm, indicating high synthetic cost .

(2S)-2-Methyl-3-oxopropanoic Acid Structure: Methyl branch at the 2-position, ketone, and carboxylic acid. Key Differences: Replaces the cyclopropane ring and aldehyde with a carboxylic acid. Biochemical Role: Intermediate in ketone body metabolism and linked to metabolic disorders .

1-[3-(1,3-Dioxolan-2-ylmethyl)-2,2-dimethylcyclopropyl]propan-2-one

- Structure : 2,2-Dimethylcyclopropyl group, ketone, and a dioxolane-protected aldehyde.

- Key Differences : Aldehyde is protected as a dioxolane ether, reducing reactivity.

- Physicochemical Data : Molecular weight 212.28 g/mol, InChIKey

TZPNEFZRHISVRE-UHFFFAOYSA-N.

Reactivity and Stability Insights

- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in the target compound increases electrophilicity compared to ester or carboxylic acid analogues, making it more reactive in nucleophilic additions (e.g., Grignard reactions) but less stable under oxidative conditions .

- Steric Effects: The methyl substituent at the 2-position of the propanal chain may hinder reactions at the aldehyde group, unlike less hindered analogues like (2S)-2-methyl-3-oxopropanoic acid .

Biologische Aktivität

3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal, also known by its CAS number 1936116-41-4, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal is characterized by a cyclopropyl group and an aldehyde functional group. Its chemical formula is . The compound's unique structure may contribute to its biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, a study focusing on novel compounds derived from similar moieties demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) were notably low, suggesting high potency against these cell lines .

| Compound | GI50 (MCF-7) | GI50 (HeLa) |

|---|---|---|

| 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal | TBD | TBD |

| Related Compound A | 3.18 µM | 8.12 µM |

| Related Compound B | TBD | TBD |

2. Enzyme Inhibition

Compounds similar to 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways. Notably, acetylcholinesterase (AChE) inhibition is crucial in the context of Alzheimer's disease treatment. A related study reported that certain derivatives exhibited IC50 values as low as 2.7 µM against AChE .

Synthesis

The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal can be achieved through various organic synthesis methods involving cyclopropyl derivatives and aldehyde precursors. The synthetic route often involves careful control of reaction conditions to ensure high yields and purity.

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers synthesized a series of cyclopropyl-containing compounds and assessed their anticancer activity in vitro. The results indicated that compounds with a similar backbone to 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Enzyme Interaction Studies

A detailed molecular docking study was conducted to understand the interaction of 3-(2,2-Dimethylcyclopropyl)-2-methyl-3-oxopropanal with AChE. The docking results suggested strong binding affinities due to the compound's ability to fit into the enzyme's active site effectively, thereby inhibiting its function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.